1-(甲磺酰基)-3-氮杂环丁烷甲酯

描述

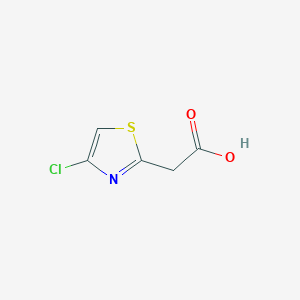

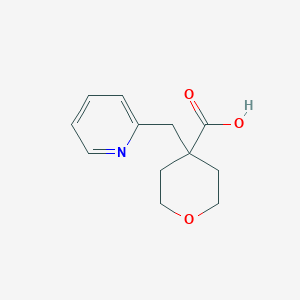

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a chemical compound that is part of the azetidine family, characterized by a three-membered nitrogen-containing ring. This compound is particularly interesting due to its sulfonyl group, which can impart unique physical and chemical properties and has potential applications in polymer and materials science.

Synthesis Analysis

The synthesis of related sulfonylaziridine compounds has been demonstrated through the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine (MsAz) with other aziridines, such as 1-(sec-butylsulfonyl)aziridine (sBsAz) . This process yields a random copolymer that can be further modified to create linear poly(ethylenimine) (lPEI), a polymer with potential applications in various fields. The living nature of this copolymerization allows for the control of molecular weight distributions, which is crucial for the synthesis of well-defined polymers .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate can be complex, with the potential for dynamic behavior in solution as evidenced by NMR studies . For instance, arylsulfonamides derived from similar compounds exhibit restricted rotation around the C-N bond, which is a consequence of the conjugation of the side-chain nitrogen atom with an adjacent α,β-unsaturated carbonyl group . This dynamic behavior is indicative of the intricate molecular interactions and the potential for these compounds to adopt multiple conformations in solution.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be quite diverse. For example, 1-Azulenyl methyl sulfide, which contains a sulfonyl group, can react with electrophilic trifluoromethanesulfonates of N-heterocycles to yield various heteroarylazulenes . These reactions are typically high-yielding and can be further manipulated to produce different heteroaryl derivatives through subsequent treatments . The versatility in chemical reactions involving sulfonyl groups underscores the potential for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate to participate in a wide range of synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing azetidines can be inferred from related compounds. For instance, the synthesis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide involves a methylsulfinylmethyl group, and its conformation has been studied using NMR spectroscopy and molecular mechanics calculations . These studies reveal that the stable conformer of such compounds typically has a chair-like ring structure with an equatorial sulfoxy group, which can influence the compound's reactivity and physical properties . This information is valuable for understanding how the structure of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate might affect its behavior in various chemical contexts.

科学研究应用

1. 聚酮化合物修饰

1-(甲磺酰基)-3-氮杂环丁烷甲酯在聚酮化合物的修饰中发挥作用。Yu 等人 (2019 年) 的一项研究表明,这种源自 DMSO 的化合物可以被真菌新青霉菌 HDN13-313 掺入聚酮化合物中。这种修饰是使用 DMSO 作为硫源对天然产物进行磺酰化样改变的罕见实例 (Yu 等人,2019)。

2. 聚合物科学中的共聚

Reisman 等人 (2016 年) 探索了 1-(甲磺酰基)氮杂环丁烷的阴离子开环共聚,通过受控聚合过程形成了线性的聚乙烯亚胺。这种方法允许合成分子量分布低的共聚物,证明了 1-(甲磺酰基)-3-氮杂环丁烷甲酯在聚合物科学中的效用 (Reisman 等人,2016)。

3. 对 Na+/H+ 交换器的抑制作用

Baumgarth 等人 (1997 年) 的一项研究调查了源自 1-(甲磺酰基)-3-氮杂环丁烷甲酯的化合物对 Na+/H+ 交换器的抑制作用,显示了在急性心肌梗死治疗中潜在的治疗用途。这项研究强调了结构修饰在增强此类化合物疗效方面的重要性 (Baumgarth 等人,1997)。

4. 芳基磺酰胺和氮杂环丁烷-2,4-二酮的合成

Alizadeh 和 Rezvanian (2008 年) 描述了一种合成芳基磺酰胺和氮杂环丁烷-2,4-二酮的方法,重点介绍了 1-(甲磺酰基)-3-氮杂环丁烷甲酯在这些化合物创建中的作用。这项研究为有机化学中新型化学实体的开发做出了贡献 (Alizadeh & Rezvanian, 2008)。

作用机制

Target of Action

It’s worth noting that compounds with a methylsulfonyl group have been found to interact with various receptors and enzymes

Mode of Action

Compounds with a methylsulfonyl group have been suggested to bind to surface receptor sites, blocking the interaction of parasite and host . This is just one possible mode of action and the specific interactions of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate with its targets need to be further investigated.

Biochemical Pathways

For instance, some sulfonylureas have been found to be degraded by Pseudomonas fluorescens strain B2 by cleavage of the sulfonylurea bridge

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Compounds with a methylsulfonyl group have been associated with various biological activities, including anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

未来方向

属性

IUPAC Name |

methyl 1-methylsulfonylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXPHCGRNPFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

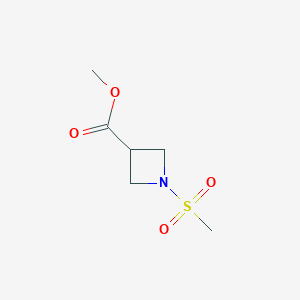

COC(=O)C1CN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183430 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1418117-81-3 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)

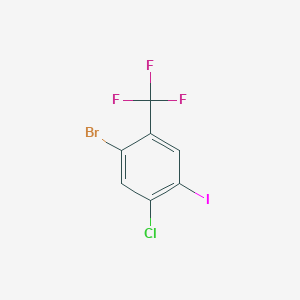

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)

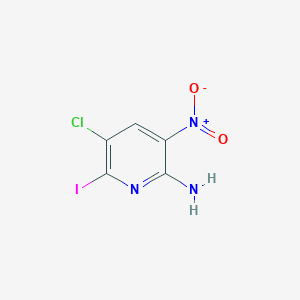

![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)